molecular formula C14H23NO3S B5325311 N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B5325311
M. Wt: 285.40 g/mol
InChI Key: CBPNRCGTNGZVQQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a highly methylated benzene ring and a 2-methoxyethyl substituent

Properties

IUPAC Name

N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-9-10(2)12(4)14(13(5)11(9)3)19(16,17)15-7-8-18-6/h15H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNRCGTNGZVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the sulfonation of 2,3,4,5,6-pentamethylbenzene followed by the introduction of the 2-methoxyethyl group. One common method includes:

    Sulfonation: Reacting 2,3,4,5,6-pentamethylbenzene with chlorosulfonic acid to form 2,3,4,5,6-pentamethylbenzenesulfonyl chloride.

    Amination: Treating the resulting sulfonyl chloride with 2-methoxyethylamine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-benzenesulfonamide: Lacks the extensive methylation on the benzene ring, resulting in different chemical and biological properties.

    2,3,4,5,6-pentamethylbenzenesulfonamide: Does not have the 2-methoxyethyl group, affecting its solubility and reactivity.

    N-(2-ethoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, leading to variations in its chemical behavior.

Uniqueness

N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the combination of extensive methylation on the benzene ring and the presence of a 2-methoxyethyl group. This structural uniqueness imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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